molecular formula C10H16N4O4 B3252452 tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate CAS No. 2171313-89-4

tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate

Cat. No.: B3252452
CAS No.: 2171313-89-4
M. Wt: 256.26
InChI Key: DMVZHQBGRFGRLI-UHFFFAOYSA-N
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Description

tert-Butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate is a chemical building block of interest in pharmaceutical research and development. It belongs to a class of pyrazole derivatives that have been identified as key intermediates in the synthesis of potential therapeutic agents . The compound features a carbamate-protected amine and a nitro group on a pyrazole core, which are valuable functional handles for further chemical modification. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, prized for its stability under a range of conditions and its clean deprotection pathways . The structural motif of an N-alkyl pyrazole with a nitro substituent is frequently explored in drug discovery, particularly in the design of kinase inhibitors . Researchers utilize this compound as a versatile scaffold for constructing more complex molecules aimed at modulating biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(2-ethyl-4-nitropyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-5-13-8(7(6-11-13)14(16)17)12-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVZHQBGRFGRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common reaction for this compound.

    Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate, differing primarily in substituent positions, alkyl chain length, or appended functional groups:

tert-butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate
  • CAS : 2226181-81-1
  • Molecular Formula : C₁₂H₂₀N₄O₄
  • Key Differences :
    • Substituents: Butyl group at position 1 (vs. ethyl in the target compound) and nitro at position 3 (vs. position 4).
    • Physical Properties :
  • Molar mass: 284.31 g/mol (vs. ~268.26 g/mol for the target compound, assuming C₁₀H₁₆N₄O₄).
  • Predicted density: 1.24 g/cm³; pKa: 12.38 .
tert-butyl (5-((4-((3-(methylcarbamoyl)-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate
  • Key Differences :
    • Extended pentyl chain and pyrimidine-linked carbamoyl group.
    • Synthesis : Prepared via coupling reactions at 90°C for 8 hours (34% yield) .
    • Spectral Data :
  • ¹H NMR: Tert-butyl protons at δ 1.21–1.59 ppm; aromatic protons in δ 6.60–8.36 range.
  • MS-ESI: [M+H]⁺ = 419.8 .
tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate
  • Key Differences :
    • Complex bicyclooctane-pyrrolopyridine scaffold with a triisopropylsilyl (TIPS) protecting group.
    • Synthesis : Involves n-BuLi-mediated lithiation and Dess-Martin periodinane oxidation .

Comparative Analysis of Properties and Reactivity

Table 1: Physical and Chemical Properties
Compound Molar Mass (g/mol) Substituents (Pyrazole Positions) Predicted pKa Key Applications
Target compound ~268.26 1-Ethyl, 4-nitro Not reported Kinase inhibitor precursor
tert-butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate 284.31 1-Butyl, 3-nitro 12.38 Synthetic intermediate
Example from 419.5 Pentyl chain, pyrimidine linkage Not reported Kinase inhibitor (PCTA)
Key Observations :
  • Nitro Position : The nitro group at position 4 (target) vs. 3 (analogue) may influence electronic effects on the pyrazole ring, altering reactivity in substitution or reduction reactions.
  • Synthetic Complexity : The target compound’s simpler structure contrasts with and derivatives, which require multi-step syntheses and specialized reagents (e.g., palladium catalysts, Dess-Martin periodinane) .

Biological Activity

Overview

Tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate is a synthetic organic compound characterized by its unique pyrazole structure, which includes a nitro group and a tert-butyl carbamate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H16_{16}N4_{4}O4_{4}. Its structure features a five-membered pyrazole ring, which is known for its diverse biological activities. The presence of the nitro group at the 4-position enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitrosation : The starting material, 1-ethyl-1H-pyrazole, undergoes nitrosation to introduce a nitro group at the 4-position.
  • Reduction : The nitro group can be reduced to an amino group, although this step may vary depending on the desired final product.
  • Esterification : The amino group is then esterified with tert-butyl chloroformate to form the carbamate.
  • Condensation : The final step involves condensing the intermediate with tert-butyl carbamate to yield the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with various biological molecules, leading to antimicrobial activity or inhibition of specific enzymes.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit promising anti-cancer properties by targeting mutant forms of the epidermal growth factor receptor (EGFR), which are associated with non-small cell lung cancer. Additionally, studies have shown that pyrazole derivatives can modulate immune responses and inhibit tumor growth through their interactions with kinases involved in cell signaling pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical StructureSimilarity Index
Tert-butyl 4-amino-1-methyl-1H-pyrazoleC9_{9}H14_{14}N4_{4}O0.92
Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidineC10_{10}H16_{16}N4_{4}O0.92
Tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidineC10_{10}H14_{14}N4_{4}O2_{2}0.77

These comparisons highlight how the specific combination of functional groups in this compound may confer distinct biological activities not observed in simpler compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate

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